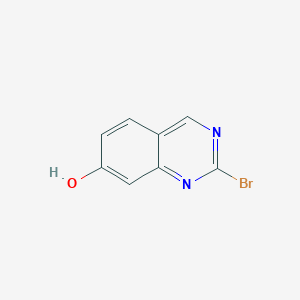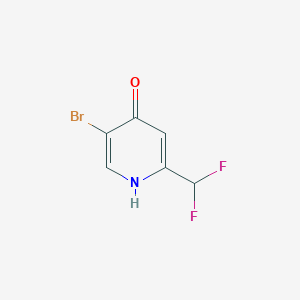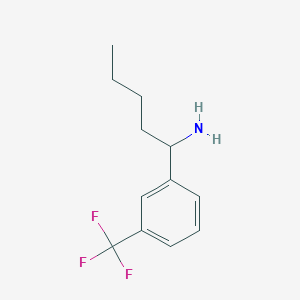
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by its yellow solid appearance and its solubility in common organic solvents such as ether, benzene, and methanol . It belongs to the class of anthraquinones, which are known for their diverse chemical reactivity and applications in various fields.
Vorbereitungsmethoden
The synthesis of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-ethyl-anthraquinone under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione undergoes various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications across different fields. In chemistry, it is used as a precursor for the synthesis of dyes and pigments due to its anthraquinone structure . In biology and medicine, it exhibits biological activities such as anti-tumor and antioxidant properties, making it a subject of interest for drug development and therapeutic research . Additionally, it is used in the industry for the production of various chemical intermediates and as a component in certain types of dyes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. Its anti-tumor activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione can be compared with other similar compounds such as 1,2,3,4,5,6,7,8-octahydroanthracene and 9-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene While these compounds share a similar core structure, the presence of different substituents (eg, ethyl groups) and functional groups (eg, quinone moieties) can significantly influence their chemical reactivity and applications
Eigenschaften
Molekularformel |
C16H20O2 |
|---|---|
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-ethyl-1,2,3,4,5,6,7,8-octahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H20O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h10H,2-9H2,1H3 |
InChI-Schlüssel |
BFMINBYDWXGGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC2=C(C1)C(=O)C3=C(C2=O)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


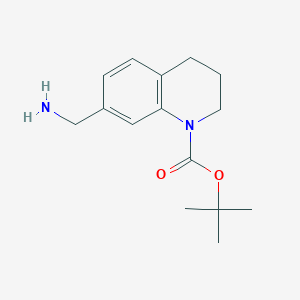
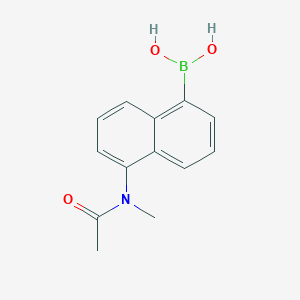
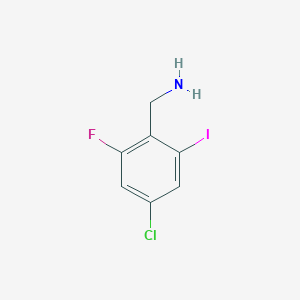
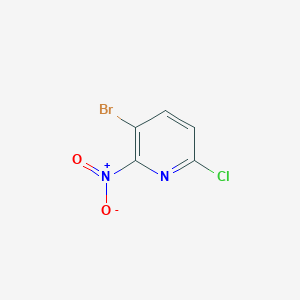
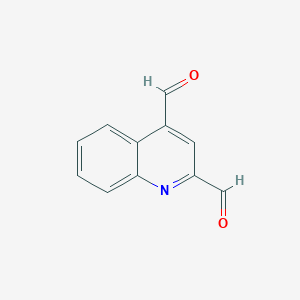
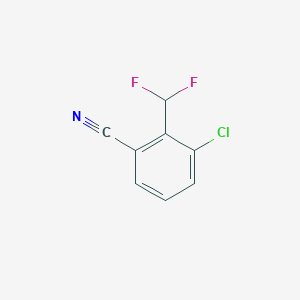
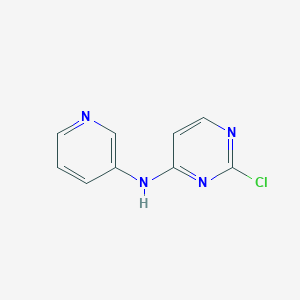
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)

